molecular formula C7H13NO2 B2927947 2,6-Dioxa-9-azaspiro[3.6]decane CAS No. 54725-74-5

2,6-Dioxa-9-azaspiro[3.6]decane

Cat. No.: B2927947
CAS No.: 54725-74-5
M. Wt: 143.186
InChI Key: BUNPSSLIVPOBJL-UHFFFAOYSA-N
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Description

2,6-Dioxa-9-azaspiro[3.6]decane is a heterocyclic compound with the molecular formula C₇H₁₃NO₂. It is characterized by a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system.

Scientific Research Applications

2,6-Dioxa-9-azaspiro[3.6]decane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxa-9-azaspiro[3.6]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a diol, often in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursors used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxa-9-azaspiro[3.6]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dioxaspiro[4.5]decane
  • 1,6-Dioxaspiro[4.4]nonane
  • 1,6-Dioxa-4-azaspiro[4.4]nonane

Uniqueness

2,6-Dioxa-9-azaspiro[3.6]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,9-dioxa-6-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-9-4-7(3-8-1)5-10-6-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNPSSLIVPOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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